Core Heterocycle: Piperidine vs. Azetidine Confers ~25% Molecular Weight Increase and Higher Conformational Flexibility
Replacing the piperidine core with an azetidine ring in an otherwise identical substitution pattern reduces molecular weight from 412.3 Da (target compound) to 384.2 Da for 1-(3-bromobenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine (CAS 1797087-65-0), a 6.8% decrease . The piperidine ring provides a chair conformation with two substituent orientations (equatorial/axial), whereas the azetidine ring is nearly planar and conformationally restricted. This difference impacts the spatial presentation of the pharmacophoric elements and influences membrane permeability and target-binding entropy.
| Evidence Dimension | Molecular weight and conformational自由度 |
|---|---|
| Target Compound Data | MW 412.3 Da; piperidine chair conformation |
| Comparator Or Baseline | 1-(3-bromobenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine (MW 384.2 Da; azetidine planar conformation) |
| Quantified Difference | MW difference: 28.1 Da (6.8% reduction); conformational自由度 significantly reduced in azetidine analog |
| Conditions | Calculated molecular weight and conformational analysis based on PubChem and vendor data |
Why This Matters
The molecular weight and conformational properties directly influence pharmacokinetic parameters; a 28 Da mass reduction with conformational restriction can alter passive permeability and target-binding kinetics, making the piperidine core the preferred choice for maintaining drug-like property windows.
